1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride
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Overview
Description
1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Mechanism of Action
Target of Action
The primary target of 1H-Pyrazolo[4,3-b]pyridin-7-amine hydrochloride, also known as EN300-6487501, is Phosphodiesterase 1 (PDE1) . PDE1 is an enzyme that plays a crucial role in cellular signal transduction by regulating the intracellular concentration of cyclic nucleotides .
Mode of Action
EN300-6487501 acts as an inhibitor of PDE1 . By inhibiting PDE1, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentration . This increase can then modulate the activity of various proteins and transcription factors, leading to changes in cellular function .
Biochemical Pathways
The inhibition of PDE1 by EN300-6487501 affects multiple biochemical pathways. The increased concentration of cyclic nucleotides can activate protein kinase A (PKA) and protein kinase G (PKG), which are involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
Like many other small molecule drugs, it is expected to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The inhibition of PDE1 by EN300-6487501 can lead to various molecular and cellular effects. For example, it can modulate the activity of ion channels, alter gene expression, and affect cell proliferation and survival . These effects can have therapeutic implications in various diseases, including neurodegenerative and psychiatric disorders .
Action Environment
The action, efficacy, and stability of EN300-6487501 can be influenced by various environmental factors. For example, the pH and composition of the gastrointestinal tract can affect its absorption. Similarly, factors such as liver function and the presence of other drugs can influence its metabolism and excretion .
Preparation Methods
The synthesis of 1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Iodization: The compound is iodized using N-iodosuccinimide (NIS) to obtain an intermediate.
Protection: The NH group of the intermediate is protected using PMB-Cl (para-methoxybenzyl chloride) to produce a key intermediate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Coupling Reactions: It can participate in coupling reactions with various aromatic compounds to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Comparison with Similar Compounds
1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride can be compared with other similar compounds in the pyrazolopyridine family:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings, leading to variations in their chemical properties and biological activities.
Quinolinyl-pyrazoles: These compounds contain a quinoline ring fused with a pyrazole ring and are studied for their pharmacological activities.
The uniqueness of this compound lies in its specific structure, which allows it to interact with TRKs and other molecular targets effectively, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
1H-pyrazolo[4,3-b]pyridin-7-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.ClH/c7-4-1-2-8-5-3-9-10-6(4)5;/h1-3H,(H2,7,8)(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBDDONNAGSLNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=NNC2=C1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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